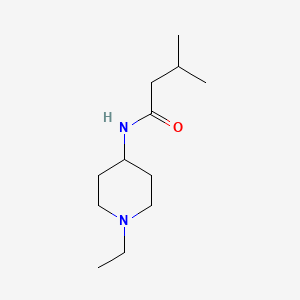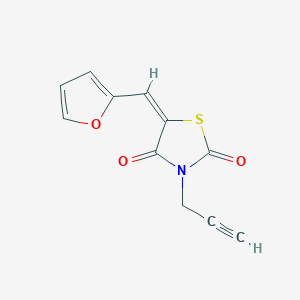
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide, also known as EPMC, is a synthetic compound that has been synthesized as a potential analgesic drug. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Wirkmechanismus
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide acts as a selective inhibitor of Nav1.7 channels by binding to the voltage-sensing domain of the channel. This results in the inhibition of the sodium current, which reduces the excitability of the neurons and decreases the transmission of pain signals.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been shown to have potent analgesic effects in preclinical studies. It has also been shown to have low toxicity and good pharmacokinetic properties. 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide is its potency and selectivity for Nav1.7 channels. This makes it a valuable tool for studying the role of Nav1.7 channels in pain transmission. However, one limitation of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide is its solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide. One direction is to further investigate its potential as an analgesic drug in clinical trials. Another direction is to study its potential use in other diseases, such as epilepsy and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has shown promising results in preclinical studies as a potent and selective inhibitor of Nav1.7 channels, which are involved in the transmission of pain signals. 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, inflammatory pain, and cancer pain.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-15(13,14)11-6-4-8(5-7-11)9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACJKTZPGKNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)

![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)

![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)
![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)